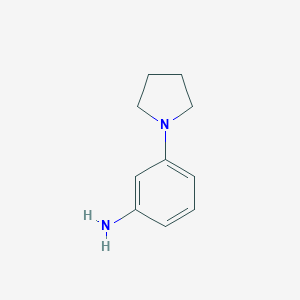
2,3,4-Trichloroanisole
Übersicht
Beschreibung
Synthesis Analysis
The synthesis and analysis of TCA and related chloroanisoles involve various methods aimed at detection and quantification due to their low sensory thresholds and relevance in environmental and food quality assessments. Techniques such as dispersive liquid-liquid microextraction followed by gas chromatography (GC) have been optimized for the determination of TCA and its precursors in water samples, showcasing the method's efficiency and sensitivity (Xiuzhi Bai et al., 2016).
Molecular Structure Analysis
The molecular structure of TCA has been studied through various spectroscopic techniques to understand its interaction with other substances and its role in causing off-flavors. Investigations into related compounds using electron transmission spectroscopy and density functional theory calculations have provided insights into the dissociative electron attachment processes, which could be relevant for rapid detection methods in the wine and pharmaceutical industries (N. L. Asfandiarov et al., 2017).
Chemical Reactions and Properties
The chemical reactions involving TCA, particularly its formation from precursors like trichlorophenol, have been studied to understand its production mechanisms. Investigations into the microbial O-methylation of trichlorophenol in lake water reveal the conversion to TCA, highlighting the roles of specific enzymes and environmental factors in this process (Kejia Zhang et al., 2016).
Physical Properties Analysis
The analysis of TCA's physical properties, such as its volatility and solubility, is crucial for developing effective detection and extraction methods. Techniques like supercritical fluid extraction and microextraction in packed syringe (MEPS) have been applied to isolate TCA from complex matrices like cork stoppers and wine, allowing for sensitive detection through gas chromatography-mass spectrometry (GC-MS) (M. Taylor et al., 2000).
Chemical Properties Analysis
The chemical behavior of TCA, including its reactivity and interactions with other substances, is a key area of research for mitigating its impact on product quality. Studies on the oxidation of TCA by advanced oxidation processes reveal the kinetics, products, and pathways involved, offering potential strategies for its removal from contaminated water and food products (Congwei Luo et al., 2016).
Wissenschaftliche Forschungsanwendungen
Analyzing Off-Flavor Compounds in Water : It is used for analyzing off-flavor compounds in water samples and elucidating unknown odorous compounds. This application is significant in understanding and improving water quality (Benanou et al., 2003).
Industry Applications in Wine, Pharmaceuticals, and Food : The rapid detection of compounds like 2,4,6-trichloroanisole is useful in wine, pharmaceutical, and food industries. This helps in maintaining quality and safety standards in these sectors (Asfandiarov et al., 2017).
Influence on Perceived Quality of Odorous Compounds : 2,4,6-Trichloroanisole can mask a range of aromatic notes, thus influencing the perceived quality of mixtures of odorous compounds. This is particularly relevant in sensory analysis and product development (Tempère et al., 2017).
Removal from Tap Water : The compound's transformation efficiency in the presence of persulfate activated by iron is studied for removing this odorous compound from tap water, highlighting its importance in water treatment processes (Zhang et al., 2018).
Detection and Analysis in Wine : A method for determining 2,4,6-trichloroanisole in wine using microextraction and gas chromatography-mass spectrometry aids in detecting and analyzing these compounds in small volume samples, crucial for quality control in the wine industry (Jönsson et al., 2008).
Optimization of Water Chlorination : A kinetic model can optimize water chlorination and minimize earthy and musty odors caused by chloroanisoles like 2,4,6-trichloroanisole during water chlorination (Zhang et al., 2016).
Detection in Cork Planks : The use of cyclic voltammetry to detect 2,4,6-trichloroanisole in cork planks during the industrial cork boiling process potentially reduces or avoids wine contaminations (Peres et al., 2013).
Wirkmechanismus
Target of Action
2,3,4-Trichloroanisole (TCA) is a chlorinated derivative of anisole . It is primarily known for its impact on the olfactory system, specifically the olfactory transduction channels . It is considered one of the strongest off-flavors and is responsible for the phenomenon of cork taint in wines .
Mode of Action
TCA interacts with its targets by suppressing cyclic nucleotide-gated channels in the olfactory system . The compound is formed by the biomethylation of 2,4,6-trichlorophenol .
Biochemical Pathways
The formation mechanisms of TCA mainly include microbial O-methylation of chlorophenols and chlorination of anisole . The source of TCA in wine is the cork or other woodworks, but it can also contaminate wine from the environment .
Pharmacokinetics
Its molecular weight is 21147 g/mol , which may influence its absorption and distribution in the body.
Result of Action
The primary result of TCA’s action is the generation of a musty, moldy smell, particularly in wines . This is due to its interaction with the olfactory system, leading to a suppression of olfactory transduction . This effect can significantly impact the quality of wines and other beverages, leading to substantial economic losses .
Action Environment
Environmental factors can influence the action of TCA. For instance, the presence of natural organic matter (NOM) and bicarbonate (HCO3-) can inhibit TCA degradation . Chloride ion (cl-) has a negligible effect . The degradation rate of TCA can be increased with higher initial chlorine dosage and decreased TCA concentration or pH value .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1,2,3-trichloro-4-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl3O/c1-11-5-3-2-4(8)6(9)7(5)10/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRQUNVLMWIYOLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10202477 | |
| Record name | 2,3,4-Trichloroanisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10202477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
54135-80-7 | |
| Record name | 2,3,4-Trichloroanisole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54135-80-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3,4-Trichloroanisole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054135807 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3,4-Trichloroanisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10202477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,4-trichloroanisole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.610 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,3,4-TRICHLOROANISOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FT5R63843S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 2,3,4-Trichloroanisole so important for researchers studying drinking water quality?
A1: this compound, along with other chloroanisoles, is a significant contributor to unpleasant earthy-musty odors in drinking water, even at extremely low concentrations. [, , , ] This can lead to consumer complaints and perceptions of unsafe water despite its relatively harmless nature at these levels. Understanding the presence, formation, and removal of this compound is crucial for ensuring palatable and high-quality drinking water.
Q2: How can we accurately measure the low levels of this compound found in water?
A2: Several analytical techniques have been developed to quantify trace amounts of this compound in water samples. Some of the commonly employed methods include:
- Headspace Solid Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS): This method offers high sensitivity and allows for the simultaneous determination of multiple odorous compounds, including this compound, at nanogram-per-liter levels. [, ]
- Stir Bar Sorptive Extraction (SBSE) followed by Thermal Desorption (TD) and GC-MS: This technique provides efficient extraction and high sensitivity, making it suitable for analyzing a large number of samples in a short period. [, ]
Q3: How does the structure of this compound relate to its properties?
A3: this compound's structure has been investigated using Chlorine Nuclear Quadrupole Resonance (NQR) spectroscopy. [] This technique provides information about the chlorine atoms within the molecule, offering insights into its electronic environment and interactions with surrounding molecules. These structural features likely contribute to its volatility and its affinity for specific extraction phases used in analytical techniques.
Q4: Can you provide the molecular formula and weight of this compound?
A4: The molecular formula for this compound is C₇H₅Cl₃O. It has a molecular weight of 209.48 g/mol.
Q5: Is this compound only found in drinking water?
A5: No, this compound is not limited to drinking water. Research shows it can be found in various environments and matrices:
- Water Supply Reservoirs: Studies have investigated its occurrence and distribution in subtropical water supply reservoirs, highlighting its potential impact on drinking water sources. []
- Food Packaging Materials: The migration of this compound from multilayer plastic-paper food packaging materials has been studied, suggesting a potential source of contamination in food products. []
- Cork Products: Researchers have explored methods for analyzing this compound and other cork-taint compounds in bottled wines, demonstrating its relevance to the beverage industry. []
Q6: How is this compound formed in drinking water?
A6: While this compound itself is not a direct byproduct of water treatment, its precursor, 2,4,6-Trichlorophenol, can be formed during chlorine disinfection. [, ] This precursor can then be converted to this compound through microbial methylation processes, either during water treatment or within the distribution system. [, ]
Q7: What methods are used to remove this compound during drinking water treatment?
A7: Various treatment processes have been investigated for their effectiveness in removing this compound and other odorous compounds from drinking water. These include:
- Conventional Treatment: Research suggests that conventional treatment processes might not always be sufficient to entirely eliminate this compound and other taste and odor compounds. [, ]
- Advanced Treatment Technologies: Further research is necessary to assess the efficacy of advanced treatment technologies specifically targeting this compound and similar compounds. []
Q8: Is there any relationship between this compound and its isomer, 2,4,6-Trichloroanisole?
A8: While both this compound and 2,4,6-Trichloroanisole belong to the chloroanisole family and share a similar musty odor profile, they have distinct chemical structures due to the different positions of the chlorine atoms on the aromatic ring. [, ] This structural difference might lead to variations in their odor thresholds, environmental fate, and response to treatment processes.
Q9: Are there any known studies on the bioaccumulation of this compound in aquatic organisms?
A9: While the provided research papers do not specifically address bioaccumulation of this compound, a related study investigated the bioconcentration of various halogenated aromatics, including its isomer 2,3,6-Trichloroanisole, in rainbow trout. [] This research suggests that halogenated aromatics can accumulate in aquatic organisms, raising concerns about potential ecological impacts.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



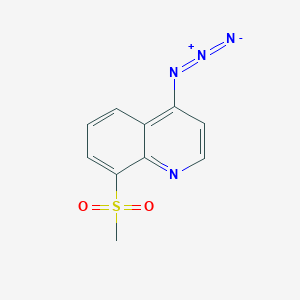
![(1,4-Diazabicyclo[2.2.2]octan-2-yl)methyl acetate](/img/structure/B44047.png)
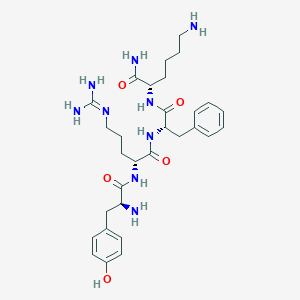
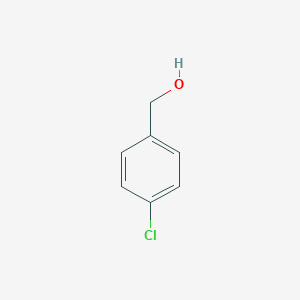
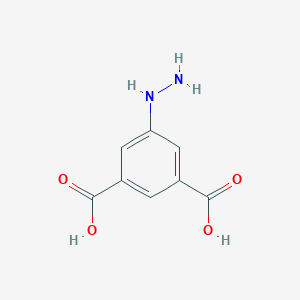


![[(S)-cyano-(3-phenoxyphenyl)methyl] (1S,3S)-3-[(Z)-2-chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate](/img/structure/B44062.png)
![(2S)-4-methyl-2-[(2,2,2-trifluoroacetyl)amino]-N-[(2S)-2-[4-(trifluoromethyl)anilino]propanoyl]pentanamide](/img/structure/B44063.png)

![Benzyl N-[(5S)-6-[[(3S,4S)-1-[[(2S)-1-(benzylamino)-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-6-methyl-1-oxoheptan-4-yl]amino]-5-[[3-naphthalen-1-yl-2-(naphthalen-1-ylmethyl)propanoyl]amino]-6-oxohexyl]carbamate](/img/structure/B44068.png)
![3-Allyl-2-mercapto-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B44069.png)

